
N-(4-methoxyphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-piperidinamine, also known as MeOPP, is a synthetic compound that belongs to the class of piperidine derivatives. MeOPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
N-(4-methoxyphenyl)-3-piperidinamine acts as an agonist of dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine binds to the dopamine receptors and activates them, leading to an increase in dopamine release and subsequent activation of downstream signaling pathways. N-(4-methoxyphenyl)-3-piperidinamine also acts as an inhibitor of serotonin reuptake, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release, modulation of neurotransmitter systems, and inhibition of cancer cell growth. N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-3-piperidinamine is a useful tool for studying the dopamine and serotonin systems in the brain, as it can selectively activate dopamine receptors and inhibit serotonin reuptake. However, N-(4-methoxyphenyl)-3-piperidinamine has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-3-piperidinamine, including:
1. Investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of drug addiction and schizophrenia.
2. Development of more stable and soluble forms of N-(4-methoxyphenyl)-3-piperidinamine for use in lab experiments.
3. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.
4. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of cancer.
5. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs for the treatment of various disorders.
Métodos De Síntesis
N-(4-methoxyphenyl)-3-piperidinamine can be synthesized through a series of chemical reactions involving piperidine and 4-methoxyphenylamine. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
In pharmacology, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its potential use as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZMBIYLQOOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
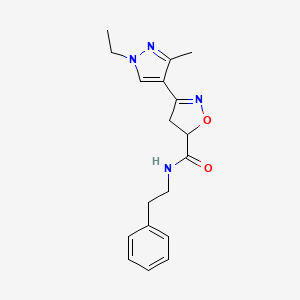
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
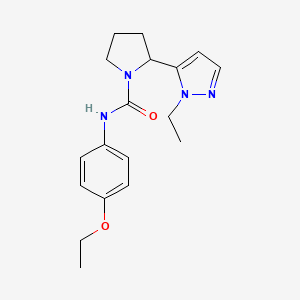
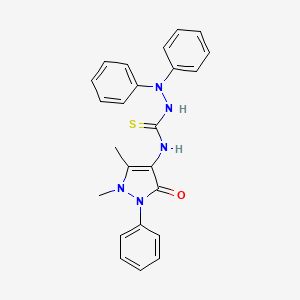
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)
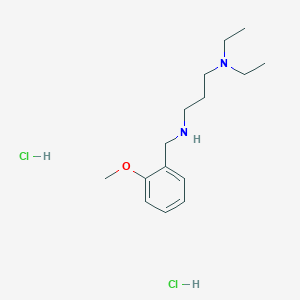
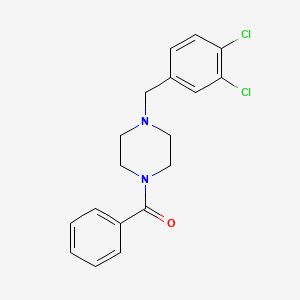
![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)